An In-Depth Technical Guide to 4-Fluoro-3-isopropylaniline (CAS: 70441-63-3)
An In-Depth Technical Guide to 4-Fluoro-3-isopropylaniline (CAS: 70441-63-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluoro-3-isopropylaniline, a key synthetic intermediate. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, reactivity, and handling, offering insights grounded in established chemical principles to empower researchers in its effective application.
Core Molecular Characteristics
4-Fluoro-3-isopropylaniline is a substituted aniline featuring a fluorine atom and an isopropyl group on the aromatic ring. These substitutions are critical to its utility, sterically and electronically influencing its reactivity and the properties of downstream compounds.
Physicochemical Properties
The compound is typically a light brown to brown liquid under standard conditions. Its key physical properties are summarized below, providing essential data for reaction planning and process safety.
| Property | Value | Source(s) |
| CAS Number | 70441-63-3 | [1][2] |
| Molecular Formula | C₉H₁₂FN | [1] |
| Molecular Weight | 153.20 g/mol | [1] |
| Appearance | Light brown to brown liquid | [2] |
| Boiling Point | 214 °C | [2] |
| Density | 1.045 g/cm³ | [2] |
| Flash Point | 83 °C | [2] |
| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [2] |
Structural and Spectroscopic Profile
The unique structure of 4-Fluoro-3-isopropylaniline dictates its spectral characteristics. While publicly available spectra are scarce, a detailed analysis based on its functional groups and known data from analogous structures allows for a reliable prediction of its spectral features.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the amine proton. The aromatic region will be complex due to the substitution pattern, with coupling between protons and to the fluorine atom.
-
Aromatic Protons (Ar-H): Expected in the δ 6.5-7.0 ppm range. The protons will exhibit splitting patterns influenced by ortho, meta, and para couplings to each other, as well as J-coupling to the ¹⁹F nucleus.
-
Isopropyl Methine (CH): A septet is expected around δ 2.8 ppm, coupled to the six methyl protons.
-
Isopropyl Methyls (CH₃)₂: A doublet is expected around δ 1.2 ppm, coupled to the single methine proton.
-
Amine Proton (NH): A broad singlet, typically in the δ 3.4-3.6 ppm range, whose chemical shift can be concentration and solvent-dependent.
¹³C NMR: The carbon spectrum provides a map of the carbon framework.
-
Aromatic Carbons (C-F): The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF) and is expected to be the most downfield of the aromatic carbons not attached to nitrogen, likely around δ 155-160 ppm.
-
Aromatic Carbons (C-N): The carbon attached to the nitrogen atom is expected around δ 145-148 ppm.
-
Other Aromatic Carbons: Expected in the δ 110-130 ppm range, with their shifts influenced by the substituents.
-
Isopropyl Methine (CH): Expected around δ 28-32 ppm.
-
Isopropyl Methyls (CH₃)₂: Expected around δ 22-25 ppm.
The IR spectrum is a valuable tool for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3400–3250 (m) | N–H Stretch | Secondary Amine |
| 3100–3000 (m) | C–H Stretch | Aromatic |
| 3000–2850 (m) | C–H Stretch | Aliphatic (Isopropyl) |
| 1600–1585 (m) | C–C Stretch | Aromatic Ring |
| 1335–1250 (s) | C–N Stretch | Aromatic Amine |
| ~1200 (s) | C–F Stretch | Aryl Fluoride |
Electron ionization mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z = 153. The key fragmentation pathway for anilines is the α-cleavage, which in this case would involve the loss of a methyl group from the isopropyl substituent.
-
Molecular Ion (M⁺): m/z = 153
-
Base Peak: Loss of a methyl radical (•CH₃) from the isopropyl group is a common fragmentation for N-isopropylanilines, leading to a stable iminium cation at m/z = 138.[3]
-
Other Fragments: Loss of the entire isopropyl group or fragmentation of the aromatic ring may also be observed.
Synthesis and Manufacturing
The most prevalent and industrially viable method for synthesizing 4-Fluoro-3-isopropylaniline is through the reductive amination of 4-fluoroaniline with acetone. This approach is favored for its operational simplicity and high yields.
Reductive Amination: Mechanism and Rationale
Reductive amination is a cornerstone of amine synthesis, proceeding in two main stages within a one-pot reaction.[4]
Causality in Experimental Choices:
-
Acid Catalyst (Glacial Acetic Acid): Acetic acid serves a dual role. It protonates the acetone carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the aniline. It also acts as the solvent for the reaction.
-
Reducing Agent (Sodium Borohydride): Sodium borohydride (NaBH₄) is a mild and selective reducing agent. It is strong enough to reduce the intermediate iminium ion to the final amine but is generally unreactive towards the starting acetone under these conditions, preventing wasteful consumption.[5] More aggressive reducing agents are not necessary and could lead to side reactions.
-
Temperature Control: The initial reaction is often cooled to manage the exothermicity of the imine formation and the addition of sodium borohydride.
Detailed Experimental Protocol: Reductive Amination
This protocol is a synthesized representation of common laboratory procedures.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-fluoroaniline (1.0 eq) and acetone (1.2 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Cooling: Cool the reaction mixture to approximately 10-15 °C using an ice bath.
-
Reductant Addition: Add sodium borohydride (1.25 eq) portion-wise, ensuring the internal temperature does not exceed 25 °C. The controlled addition is crucial for safety and selectivity.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aniline is consumed.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice water to quench any unreacted borohydride.
-
Basify the aqueous solution by the slow, dropwise addition of a 50% aqueous sodium hydroxide solution, maintaining the temperature below 25 °C. This step neutralizes the acetic acid and deprotonates the amine product, making it extractable into an organic solvent.
-
Extract the product into a suitable organic solvent, such as hexane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
For high-purity material, the crude liquid can be purified by vacuum distillation or column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Chemical Reactivity and Applications
The reactivity of 4-Fluoro-3-isopropylaniline is governed by the interplay of its three functional components: the nucleophilic amine, the electron-rich aromatic ring, and the specific electronic effects of the fluoro and isopropyl substituents.
Influence of Substituents on Reactivity
-
Amino Group (-NH-iPr): The secondary amine is a potent activating group, strongly donating electron density into the aromatic ring through resonance. This makes the ring highly susceptible to electrophilic aromatic substitution.
-
Fluorine Atom (-F): Fluorine is an electronegative atom that deactivates the ring through a strong inductive effect (-I). However, it also has a lone pair that can be donated through resonance (+M), which directs electrophilic attack to the ortho and para positions. In electrophilic substitutions, the ortho/para directing effect of the amine group is dominant.[6]
-
Isopropyl Group (-CH(CH₃)₂): This alkyl group is a weak activating group through an inductive effect and hyperconjugation. Its primary influence is steric, potentially hindering substitution at the adjacent C-2 position.
Key Application: Synthesis of Flufenacet
The primary industrial application of 4-Fluoro-3-isopropylaniline is as a crucial intermediate in the manufacture of the herbicide Flufenacet.[7]
The synthesis involves two main steps starting from our title compound:
-
N-Acylation: 4-Fluoro-3-isopropylaniline is first reacted with an α-haloacetyl halide (e.g., 2-chloroacetyl chloride) to form an N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide intermediate.
-
Nucleophilic Substitution: This intermediate is then reacted with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol under basic conditions. The oxygen acts as a nucleophile, displacing the chloride to form the final ether linkage in Flufenacet.[8]
This pathway highlights the utility of the pre-installed fluoro-isopropyl-aniline scaffold, which forms the core of the final herbicide molecule. Flufenacet functions by inhibiting cell division and growth in weeds.[7][9]
Potential in Drug Discovery
While its most prominent role is in agrochemicals, the structural motifs within 4-Fluoro-3-isopropylaniline are highly relevant to medicinal chemistry. The incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, binding affinity, and bioavailability. Fluorinated anilines are common building blocks in the synthesis of kinase inhibitors and other targeted therapies. The isopropyl group can provide beneficial steric interactions within protein binding pockets. Therefore, this compound represents a valuable starting material for the synthesis of novel pharmaceutical agents.
Safety and Handling
As with all substituted anilines, 4-Fluoro-3-isopropylaniline must be handled with appropriate care, recognizing its potential hazards.
GHS Hazard Classification
The compound is classified with several hazards that necessitate stringent safety protocols.
-
Acute Toxicity: Toxic if swallowed or inhaled.[2]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Mutagenicity: Suspected of causing genetic defects.[2]
Recommended Handling Procedures
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles must be worn.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[4]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Fluoro-3-isopropylaniline is a valuable chemical intermediate whose utility is defined by the strategic placement of its fluoro and isopropyl substituents. A thorough understanding of its synthesis via reductive amination, its predictable reactivity based on fundamental electronic principles, and its critical role in the production of high-value products like Flufenacet allows researchers to leverage its full potential. Adherence to strict safety protocols is paramount when handling this compound due to its inherent toxicological profile. This guide serves as a foundational resource for scientists and developers, enabling informed and effective use of this versatile building block in both agrochemical and pharmaceutical research.
References
- HPC Standards. (2026). Safety Data Sheet for 4-Fluoro-N-isopropylaniline.
- HPC Standards. (2026). Safety Data Sheet for 4-Fluoro-N-isopropylaniline.
-
PubChem. (n.d.). Benzenamine, 4-fluoro-N-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- McLafferty, F. W. (n.d.). Mass Spectrometry: Fragmentation.
-
Zebrafish. (n.d.). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole. BenchChem.
- Google Patents. (n.d.). CN106866579A - The synthetic method of herbicide flufenacet thiadiazoles intermediate. Google Patents.
- Google Patents. (2013). US11759501B2 - Compositions of GLP-1 peptides and preparation thereof. Google Patents.
-
SIELC Technologies. (2018). N-Isopropylaniline. SIELC Technologies. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- ChemicalBook. (n.d.). N-Isopropylaniline(768-52-5) 13C NMR spectrum. ChemicalBook.
-
AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
PubChem. (n.d.). Phosphatidylinositol 3-kinase inhibitors - Patent US-10227350-B2. National Center for Biotechnology Information. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Isopropylaniline. Fisher Scientific.
- SpectraBase. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-N-isopropylaniline. Santa Cruz Biotechnology.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep.
- Wikipedia. (n.d.). Aniline. Wikipedia.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014).
- ResearchGate. (n.d.). (PDF) Aryloxy Amide Herbicide: Flufenacet.
-
PubMed. (2015). [Determination of N-isopropylaniline in workplace air by high-performance liquid chromatography]. PubMed. Retrieved from [Link]
- CAMEO Chemicals. (n.d.). 4-FLUOROANILINE. CAMEO Chemicals.
- De Kimpe, N., & De Buyck, L. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Who we serve.
- Google Patents. (n.d.). US20100317642A1 - Pharmaceutical composition of orlistat. Google Patents.
- ChemicalBook. (n.d.). 4-Isopropylaniline(99-88-7) 13C NMR spectrum. ChemicalBook.
- Atlantis Press. (n.d.). Aryloxy Amide Herbicide: Flufenacet Huo Ning-bo.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Google Patents. (n.d.). DE2153792B2 - Process for the preparation of N-isopropylaniline. Google Patents.
- Chemistry LibreTexts. (2025). 8.7.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. University of Puget Sound.
- Google Patents. (n.d.). US20120302505A1 - Cyclodextrin-based polymers for therapeutic delivery. Google Patents.
-
PubMed. (2015). [Gas chromatography for determination of N-isopropylaniline in workplace atmosphere]. PubMed. Retrieved from [Link]
- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds | Analytical Chemistry.
- Chemical Science (RSC Publishing). (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). CN105646397A - Preparation method of flufenacet. Google Patents.
- Taylor & Francis Online. (2010). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Taylor & Francis Online.
- YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube.
- PMC - NIH. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH.
- Google Patents. (n.d.). EP3725778A1 - Formulations of enzalutamide. Google Patents.
- Federal Register. (1988). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register.
- Scribd. (n.d.).
- ResearchGate. (2015). What protocol do you use to clean the RP C18 HPLC column daily?.
- Semantic Scholar. (n.d.). Synthesis of Flufenacet. Semantic Scholar.
- YouTube. (2023).
- Sigma-Aldrich. (n.d.). 4-Fluoro-N-isopropylaniline. Sigma-Aldrich.
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. Benzenamine, 4-fluoro-N-(1-methylethyl)- | C9H12FN | CID 154403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
